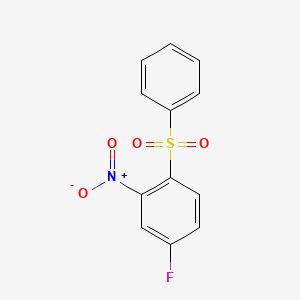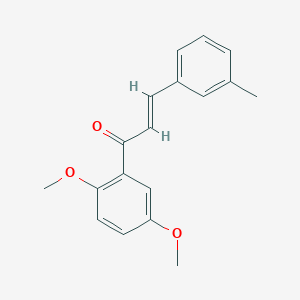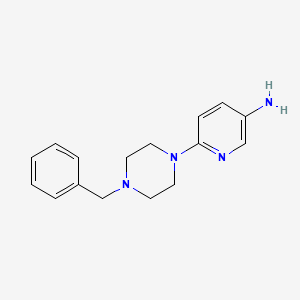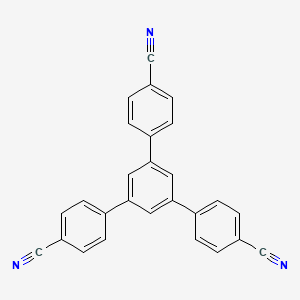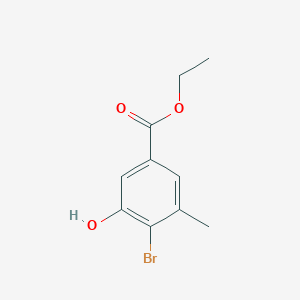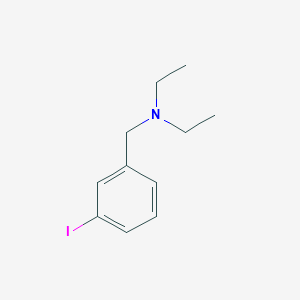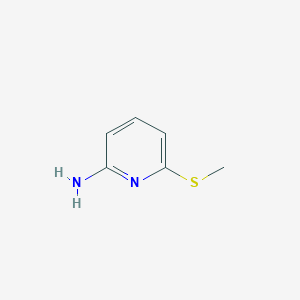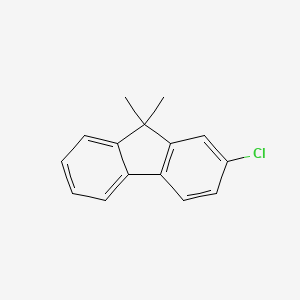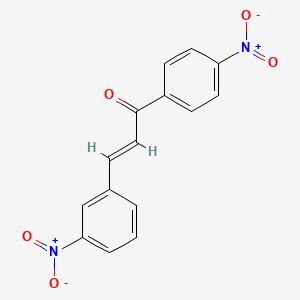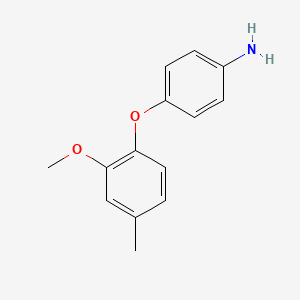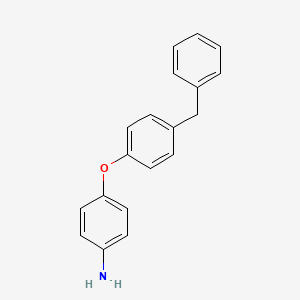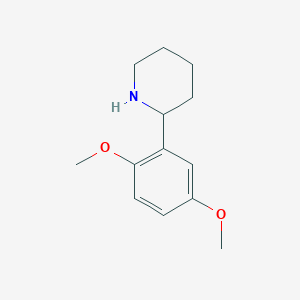![molecular formula C9H17NO5 B3133064 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 38308-92-8](/img/structure/B3133064.png)
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Übersicht
Beschreibung
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid, also known as HMB, is a naturally occurring substance that is produced in the human body during the metabolism of the amino acid leucine. HMB has been found to have potential applications in the field of sports nutrition, as well as in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Sorption Characteristics 4-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, as part of a broader chemical family, demonstrates specific sorption characteristics when interacting with various substances, including soil and organic matter. This sorption behavior is crucial for understanding the environmental fate and transport of related compounds. The research by Werner, Garratt, and Pigott (2012) explores the sorption of phenoxy herbicides to soil and organic matter, indicating the relevance of soil parameters such as pH and organic carbon content in sorption processes. Such insights are vital for environmental risk assessment and management of chemicals within this group (Werner, D., Garratt, J., & Pigott, G., 2012).
Biological Efficacy and Nutritional Applications The compound's structural characteristics influence its biological efficacy, particularly in nutritional applications. Vázquez-Añón et al. (2017) review the bioefficacy of methionine sources, highlighting the chemical and metabolic distinctions between different methionine analogs, including their absorption, conversion, and utilization in animal nutrition. This research provides foundational knowledge for optimizing dietary strategies in animal husbandry, ensuring efficient use of supplements to enhance growth and health (Vázquez-Añón, M., Bertin, G., Mercier, Y., Reznik, G., & Roberton, J., 2017).
Drug Synthesis and Medical Applications Levulinic acid derivatives, closely related to 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, offer significant potential in drug synthesis and the development of medical materials. Zhang et al. (2021) discuss the application of levulinic acid in cancer treatment and the synthesis of medical materials, showcasing the versatility and utility of such compounds in medicinal chemistry and pharmacology. This area of research underscores the potential of levulinic acid derivatives in creating more effective and efficient therapeutic agents (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021).
Antioxidant and Therapeutic Potential The antioxidant properties of hydroxycinnamic acids, which share functional groups with 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, are well documented. Pei et al. (2016) provide a comprehensive review of p-coumaric acid and its conjugates, noting their significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. This line of research highlights the therapeutic potential of compounds within this class, suggesting opportunities for their use in treating various diseases and conditions (Pei, K., Ou, J., Huang, J., & Ou, S., 2016).
Eigenschaften
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid | |
CAS RN |
38308-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

